

# An In-Depth Technical Guide to 2-(2,4,6-Tribromophenyl)acetic acid

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## Compound of Interest

Compound Name: 2-(2,4,6-Tribromophenyl)acetic acid

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This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **2-(2,4,6-Tribromophenyl)acetic acid**, a halogenated aromatic carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Molecular Structure and Properties

**2-(2,4,6-Tribromophenyl)acetic acid** is a derivative of phenylacetic acid with three bromine atoms substituted on the phenyl ring at positions 2, 4, and 6. The presence of these bulky, electron-withdrawing bromine atoms significantly influences the molecule's chemical and physical properties.

## Quantitative Data

The key quantitative data for **2-(2,4,6-Tribromophenyl)acetic acid** are summarized in the table below. It is important to note that while a specific database entry for the 2,4,6-tribromo isomer was not found, the data presented here is based on its isomeric relationship with 2-(2,4,5-Tribromophenyl)acetic acid, which shares the same molecular formula and thus the same molecular weight.<sup>[1]</sup>

Property	Value
Molecular Formula	C <sub>8</sub> H <sub>5</sub> Br <sub>3</sub> O <sub>2</sub>
Molecular Weight	372.84 g/mol
Exact Mass	371.78192 Da

## Molecular Structure Diagram

The following diagram illustrates the molecular structure of **2-(2,4,6-Tribromophenyl)acetic acid**.

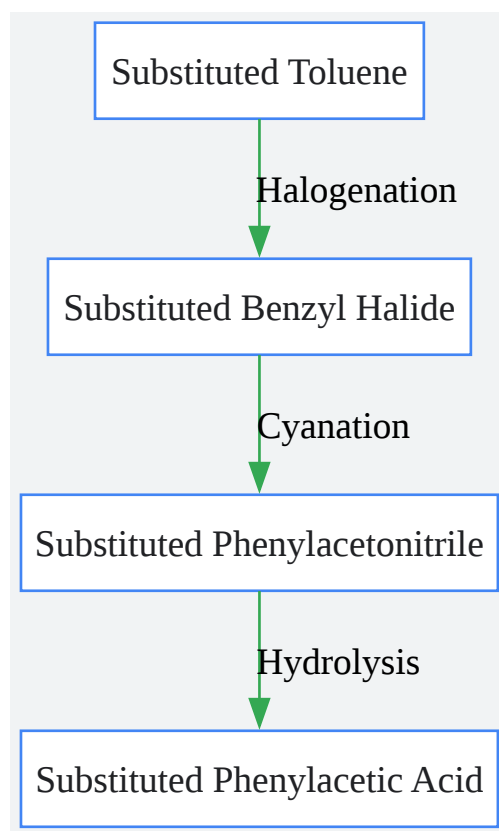
Molecular structure of **2-(2,4,6-Tribromophenyl)acetic acid**.

## Experimental Protocols

Detailed experimental protocols for the synthesis of **2-(2,4,6-Tribromophenyl)acetic acid** are not readily available in public domain literature. However, a general approach for the synthesis of substituted phenylacetic acids can be outlined. One common method involves the carbonylation of the corresponding benzyl halide.

## General Synthesis Workflow for Substituted Phenylacetic Acids

The following diagram illustrates a generalized workflow for the synthesis of a substituted phenylacetic acid from a substituted toluene.



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Generalized synthesis workflow for substituted phenylacetic acids.

**Step 1: Halogenation of Substituted Toluene** The synthesis would begin with a 2,4,6-tribromotoluene. This starting material would undergo free-radical halogenation, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide, to form the corresponding 2,4,6-tribromobenzyl bromide.

**Step 2: Cyanation of the Benzyl Halide** The resulting benzyl halide is then reacted with a cyanide salt, such as sodium cyanide, in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to yield 2-(2,4,6-tribromophenyl)acetonitrile.

**Step 3: Hydrolysis of the Nitrile** The final step is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions. Acidic hydrolysis typically involves heating the nitrile with a strong acid like sulfuric acid or hydrochloric acid. Basic hydrolysis involves heating with a strong base such as sodium hydroxide, followed by acidification to protonate the carboxylate salt.

Due to the highly substituted and sterically hindered nature of the 2,4,6-tribromophenyl group, reaction conditions for each step would need to be carefully optimized to achieve a reasonable yield.

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## References

- 1. 2,4,6-Tribromophenyl acetate | 607-95-4 | Benchchem [benchchem.com]
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